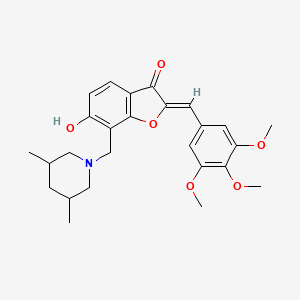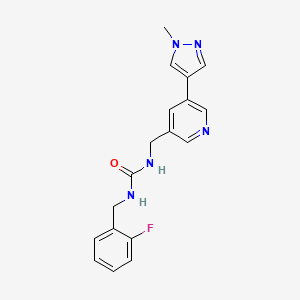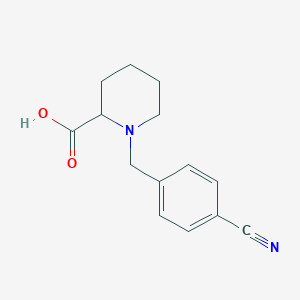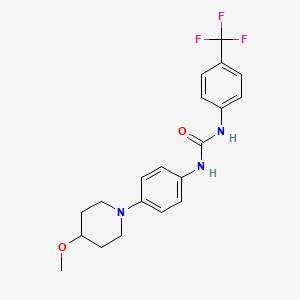
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO5/c1-14-8-6-10 (17-2)12 (19-4)11 (18-3)7 (8)5-9 (14)13 (15)16/h5-6H,1-4H3, (H,15,16) .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Polymer Properties
Research on indole carboxylic acids, including those structurally related to 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, has explored their electropolymerization properties. For instance, the electrochemical oxidation and polymerization of indole-5-carboxylic acid have been studied, revealing that the initial oxidation product is an insoluble trimer that deposits onto the electrode surface. Further oxidation leads to the formation of polymers with linked trimer units, exhibiting interesting redox properties (Mackintosh & Mount, 1994). This process suggests potential applications in developing conductive polymers and materials for electronic devices.
Fluorescence Properties
The fluorescence properties of electropolymerized indoles have also been investigated. Electropolymerization of 5-substituted indole monomers results in redox-active films with significant fluorescence. These findings indicate potential applications in the development of fluorescent materials for sensing, imaging, and light-emitting devices (Jennings, Jones, & Mount, 1998).
Reduction and Alkylation Reactions
The combination of sodium borohydride and carboxylic acids has been found to efficiently reduce and N-alkylate various functional groups, including indoles. This methodology could be leveraged in the synthesis of complex organic molecules and potentially in the modification of compounds related to this compound for various pharmaceutical or material science applications (Gribble, 1999).
Carboxylation Reactions
Lewis acid-mediated carboxylation of arenes with CO2 has been successfully applied to 1-substituted indoles, leading to indole-3-carboxylic acids. This approach demonstrates the potential for incorporating carboxylic acid functionalities into indole compounds, offering routes to novel materials and pharmaceuticals (Nemoto et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5,6-trimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNEPDUPVGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)


![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)
